SH2 Domain Inhibitor Potency: 2-Aminoethylurea vs. Glutamine-Benzylamide Lead Compound
In a fluorescence polarization assay targeting the SH2 domain of Stat3, a phosphopeptide incorporating 2-aminoethylurea as a glutamine mimic demonstrated an IC50 of 130 nM . This is comparable to the lead compound containing a Gln-NHBn moiety, which had an IC50 of 110 nM . This demonstrates that 2-aminoethylurea can effectively replace a more complex amino acid derivative without significant loss of potency, offering a synthetically simpler alternative .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | Lead compound containing Gln-NHBn: 110 nM |
| Quantified Difference | 18% higher IC50 (i.e., slightly less potent) |
| Conditions | Fluorescence polarization assay; SH2 domain of Stat3 |
Why This Matters
This data supports the selection of 2-aminoethylurea as a cost-effective and synthetically accessible glutamine mimic in the development of SH2 domain inhibitors.
